molecular formula C9H9NO B14175805 2-Ethoxy-3-ethynylpyridine CAS No. 1196156-40-7

2-Ethoxy-3-ethynylpyridine

Katalognummer: B14175805
CAS-Nummer: 1196156-40-7
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: KTAKQDZMXOWRJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-3-ethynylpyridine is an organic compound with the molecular formula C9H9NO It is a derivative of pyridine, featuring an ethynyl group at the 3-position and an ethoxy group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-ethynylpyridine typically involves the ethynylation of 2-ethoxypyridine. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-ethoxypyridine with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethoxy-3-ethynylpyridine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 2-ethoxy-3-pyridyl ketone.

    Reduction: Formation of 2-ethoxy-3-alkenylpyridine or 2-ethoxy-3-alkylpyridine.

    Substitution: Formation of 2-substituted-3-ethynylpyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-3-ethynylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: It serves as a ligand in coordination chemistry, aiding in the study of metal-ligand interactions.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-3-ethynylpyridine involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The ethoxy group can enhance solubility and facilitate the compound’s incorporation into larger molecular frameworks. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, making it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

    3-Ethynylpyridine: Lacks the ethoxy group, resulting in different reactivity and solubility properties.

    2-Ethynylpyridine: Similar structure but without the ethoxy group, leading to variations in chemical behavior.

    2-Ethoxy-4-ethynylpyridine: Positional isomer with the ethynyl group at the 4-position, affecting its reactivity and applications.

Uniqueness: 2-Ethoxy-3-ethynylpyridine is unique due to the presence of both ethynyl and ethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from other pyridine derivatives.

Eigenschaften

CAS-Nummer

1196156-40-7

Molekularformel

C9H9NO

Molekulargewicht

147.17 g/mol

IUPAC-Name

2-ethoxy-3-ethynylpyridine

InChI

InChI=1S/C9H9NO/c1-3-8-6-5-7-10-9(8)11-4-2/h1,5-7H,4H2,2H3

InChI-Schlüssel

KTAKQDZMXOWRJG-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC=N1)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.